4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS 2695480-89-6
4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS 2695480-89-6
Advanced Synthesis and Applications of 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Discovery
As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is the difference between a stalled hit-to-lead campaign and a successful clinical candidate. 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2695480-89-6) [1] is a highly specialized, advanced intermediate that has become a privileged scaffold in modern medicinal chemistry.
This technical guide deconstructs the structural rationale, reactivity profiles, and self-validating protocols for elaborating this molecule into potent inhibitors targeting the ATP-binding site of kinases such as RET[2], LRRK2[3], and the JAK/STAT family.
Structural Analysis & Mechanistic Rationale
To understand how to manipulate this scaffold, we must first analyze the causality behind its structural components:
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The Adenine Mimetic Core: The pyrrolo[2,3-d]pyrimidine bicyclic system is a classic bioisostere of adenine. The N1 and N3 atoms of the pyrimidine ring are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].
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The C6-Cyclopropyl Advantage: Why cyclopropyl instead of a standard methyl or ethyl group? Kinetically, the cyclopropyl ring restricts the rotational degrees of freedom, locking the scaffold into a bioactive conformation that directs the pyrrole NH towards the hinge. Metabolically, it fills the lipophilic ribose-binding pocket while being significantly more resistant to cytochrome P450-mediated oxidative degradation (e.g., aliphatic hydroxylation) than linear alkyl chains.
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The C4-Chloro Electrophilicity: The chlorine atom at the C4 position serves as the primary synthetic vector. The electron-deficient nature of the pyrimidine ring inherently lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C4, priming it for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination[4].
Quantitative Data & Physicochemical Profile
Understanding the baseline properties of CAS 2695480-89-6 is critical for predicting its behavior in downstream parallel synthesis.
Table 1: Physicochemical Profile of CAS 2695480-89-6
| Property | Value | Rationale / Implication for Drug Design |
| Molecular Formula | C9H8ClN3 | Confirmed via exact mass analysis. |
| Molecular Weight | 193.63 g/mol | Low MW ensures the final elaborated inhibitor remains within Lipinski's Rule of 5 (Target MW < 500). |
| C4-Electrophilicity | High | Highly reactive vector; allows for late-stage diversification with various amine nucleophiles. |
| N7-pKa (Calculated) | ~15.5 | The pyrrole NH is weakly acidic. Requires protection (e.g., SEM or Tosyl) if subjected to strong bases during cross-coupling. |
Experimental Workflows: The C4-Amination Protocol
Traditionally, SNAr reactions on pyrimidines require harsh basic conditions (e.g., DIPEA, 100°C) which can lead to degradation or require extensive purification. However, field-proven insights demonstrate that acid-catalyzed amination in protic solvents is vastly superior for 4-chloropyrrolopyrimidines[4].
The Causality: Adding a catalytic amount of HCl protonates the pyrimidine nitrogen (N1/N3). This formal positive charge drastically lowers the LUMO energy of the C4 carbon, accelerating the nucleophilic attack by the amine and allowing the reaction to proceed rapidly at lower temperatures.
Step-by-Step Methodology: Acid-Catalyzed SNAr
This protocol is designed as a self-validating system to ensure high-fidelity conversion.
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Reaction Assembly: In a 20 mL reaction vial, suspend 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 1.0 mmol) and the desired primary/secondary amine (1.2 eq, 1.2 mmol) in Isopropanol (5.0 mL) to achieve a 0.2 M concentration.
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Catalytic Activation: Add 0.1 eq of concentrated aqueous HCl (37%).
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Self-Validation Check: Spot the mixture on pH paper. The pH must be between 4 and 5. If the pH drops below 3, the nucleophilic amine will be fully protonated, completely halting the reaction.
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Thermal Promotion: Seal the vial and heat to 80°C for 2–4 hours.
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In-Process Monitoring (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and inject. The reaction is deemed complete when the starting material peak (
193.6 [M+H]+) disappears, replaced entirely by the product mass. -
Workup & Isolation: Cool to room temperature. The product often precipitates directly as the HCl salt. If free-basing is required, neutralize with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo.
Table 2: Optimization of C4-Amination (SNAr) Conditions
| Solvent | Additive | Temp (°C) | Relative Rate | Yield (%) | Mechanistic Note |
| n-Butanol | DIPEA (2.0 eq) | 100 | Moderate | 65 | Basic conditions require high thermal energy to overcome the activation barrier. |
| DMF | K₂CO₃ (2.0 eq) | 100 | Slow | 45 | Poor solubility of inorganic bases; competing hydrolysis to the C4-OH byproduct. |
| Isopropanol | HCl (0.1 eq) | 80 | Fast | 88 | Acid protonates pyrimidine, lowering LUMO for facile amine attack[4]. |
| Water | HCl (0.1 eq) | 80 | Very Fast | 92 | Hydrophobic effect accelerates bimolecular collision; highly green protocol[4]. |
Mechanistic and Synthetic Visualizations
To fully grasp the utility of this building block, we must visualize both the macro-synthetic workflow and the micro-mechanistic pathway.
Fig 1. Synthetic workflows for elaborating CAS 2695480-89-6 into kinase inhibitors.
Fig 2. Acid-catalyzed SNAr mechanistic pathway at the C4 position.
Conclusion
The 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a masterclass in rational drug design geometry. By leveraging the C4-chloro vector via acid-catalyzed SNAr, medicinal chemists can rapidly generate libraries of hinge-binding inhibitors. The C6-cyclopropyl group ensures that the resulting candidates possess the metabolic stability required to progress from in vitro assays to in vivo pharmacokinetic models.
References
- Title: (1S)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride - Appretech Scientific Limited (Catalog referencing CAS 2695480-89-6)
- National Institutes of Health (PMC)
- Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
- National Institutes of Health (PMC)
Sources
- 1. appretech.com [appretech.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
